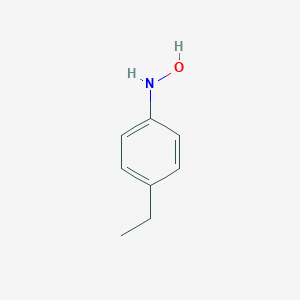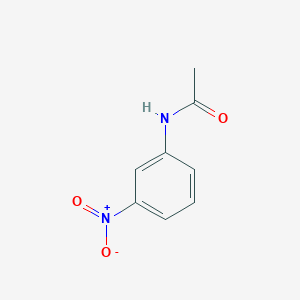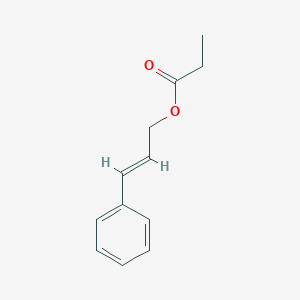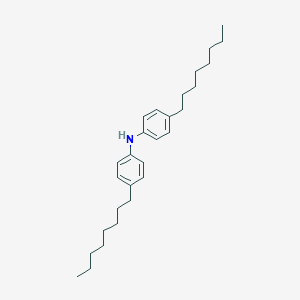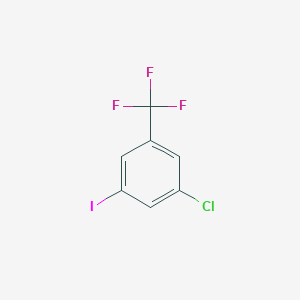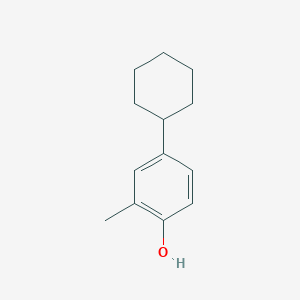
4-Cyclohexyl-2-méthylphénol
Vue d'ensemble
Description
4-Cyclohexyl-2-methylphenol is an organic compound with the molecular formula C13H18O. It is a phenolic compound characterized by a cyclohexyl group attached to the benzene ring at the fourth position and a methyl group at the second position. This compound is known for its antiseptic properties and is used in various industrial applications .
Applications De Recherche Scientifique
4-Cyclohexyl-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a stabilizer for thermoplastics and elastomers.
Biology: Studied for its antiseptic properties and potential use in disinfectants.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of stabilizers and as a component in various industrial formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclohexyl-2-methylphenol can be synthesized by alkylating p-cresol with cyclohexanol or cyclohexene. The reaction is typically carried out in the liquid phase in the presence of 1-10% by weight of a wide-pore acidic zeolite . The reaction conditions include:
Using p-cresol and cyclohexanol: The reaction is catalyzed by 72% sulfuric acid at 60°C, yielding a moderate amount of the product.
Using p-cresol and cyclohexene: The reaction can also be catalyzed by aluminum chloride or phosphoric acid at 90-100°C.
Industrial Production Methods: The industrial production of 4-Cyclohexyl-2-methylphenol follows similar synthetic routes but on a larger scale, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclohexyl-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexylmethylphenol derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclohexyl-2-methylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. The phenolic group is responsible for its antiseptic properties, as it can denature proteins and inactivate enzymes within microbial cells.
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenolic compound with a hexyl group at the fourth position and two hydroxyl groups at the first and third positions.
2-Cyclohexyl-4-methylphenol: A structural isomer with the cyclohexyl group at the second position and the methyl group at the fourth position.
Comparison: 4-Cyclohexyl-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to phenol, it has enhanced antiseptic properties and reduced toxicity. Compared to 4-Hexylresorcinol, it has a simpler structure and different applications. Compared to 2-Cyclohexyl-4-methylphenol, it has different reactivity and stability due to the position of the substituents.
Propriétés
IUPAC Name |
4-cyclohexyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCLFFKWGMUSPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992604 | |
| Record name | 4-Cyclohexyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71902-26-6 | |
| Record name | Phenol, cyclohexyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, cyclohexyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Cyclohexyl-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


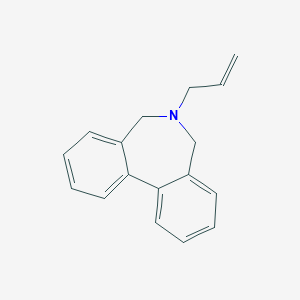
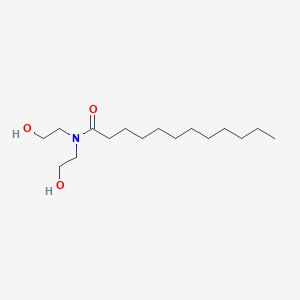

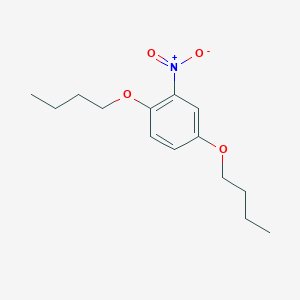
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)

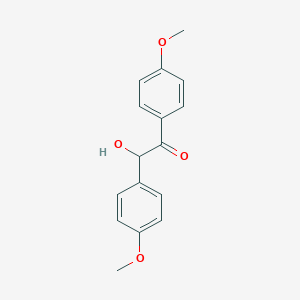
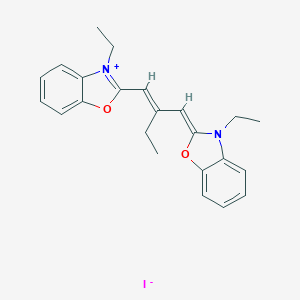
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)
